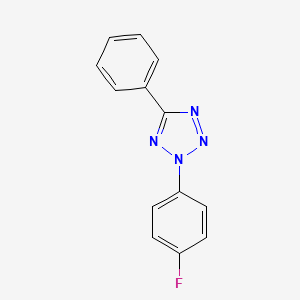2-(4-fluorophenyl)-5-phenyl-2H-tetrazole
CAS No.:
Cat. No.: VC9548996
Molecular Formula: C13H9FN4
Molecular Weight: 240.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H9FN4 |
|---|---|
| Molecular Weight | 240.24 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-5-phenyltetrazole |
| Standard InChI | InChI=1S/C13H9FN4/c14-11-6-8-12(9-7-11)18-16-13(15-17-18)10-4-2-1-3-5-10/h1-9H |
| Standard InChI Key | BBHOQXOMWJCKFR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(N=N2)C3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN(N=N2)C3=CC=C(C=C3)F |
Introduction
Structural and Molecular Properties
Molecular Geometry and Bonding
The core structure of 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole consists of a tetrazole ring (C₃N₄) substituted with aromatic groups. X-ray crystallographic studies of analogous fluorophenyl-tetrazole compounds reveal non-planar configurations, with dihedral angles between the tetrazole and benzene rings averaging 59.94° . This distortion arises from steric interactions between the ortho-hydrogens of the phenyl groups and the tetrazole ring. The N2=N3 bond within the tetrazole moiety exhibits a double-bond character (1.28–1.31 Å), consistent with aromatic delocalization .
Table 1: Key Bond Lengths and Angles in Fluorophenyl-Tetrazole Derivatives
| Parameter | Value (Å or °) | Source Compound |
|---|---|---|
| N2=N3 bond length | 1.291 | 1-(2-Fluorophenyl)-1H-tetrazole-5-thione |
| C5-S bond length | 1.673 | |
| Dihedral angle (tetrazole/benzene) | 59.94° |
Intermolecular Interactions
In the solid state, 2-(4-fluorophenyl)-5-phenyl-2H-tetrazole derivatives form centrosymmetric dimers via N–H···S hydrogen bonds (2.35–2.40 Å), creating R₂²(8) ring motifs . These dimers further assemble into layered structures through offset face-to-face π-π stacking between phenyl groups, with centroid distances of 3.65–3.89 Å . Fluorine’s electronegativity enhances dipole interactions, contributing to crystalline stability.
Synthetic Methodologies
One-Pot Suzuki-Hydrogenolysis Approach
A scalable synthesis involves a tandem Suzuki coupling and hydrogenolysis sequence . Starting from 1H-tetrazole, aryl boronic acids undergo palladium-catalyzed cross-coupling in toluene/water with cesium carbonate as base, followed by hydrogenation over palladium on carbon:
-
Suzuki Coupling: 1H-Tetrazole (1 equiv), 4-fluorophenylboronic acid (1.3 equiv), XPhos Pd G3 (3 mol%), Cs₂CO₃ (1.5 equiv) in toluene/H₂O at 100°C for 4 h.
-
Hydrogenolysis: Ethanol addition, H₂ atmosphere, 40°C for 18 h.
-
Workup: Acid-base extraction and column chromatography yield the product (59–65%).
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 3 mol% Pd | <2 mol%: ≤40% yield |
| Temperature | 100°C | <80°C: Incomplete coupling |
| Hydrogenation Time | 18 h | <12 h: ≤50% conversion |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.13–8.06 (m, 2H, Ar-H), 7.46 (t, J = 8.9 Hz, 2H, Ar-H), 16.84 (br s, 1H, NH) .
-
¹³C NMR (101 MHz, DMSO-d₆): δ 163.6 (d, ¹JC–F = 249.0 Hz, C-F), 154.8 (tetrazole C), 129.4 (d, ³JC–F = 9.0 Hz), 120.9 (Ar-C) .
-
IR (neat): 3070 cm⁻¹ (C–H stretch), 1609 cm⁻¹ (C=N), 1498 cm⁻¹ (C–F) .
Physicochemical and Functional Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (DMF, DMSO). Thermal gravimetric analysis (TGA) of analogs shows decomposition onset at 220–240°C, indicating moderate thermal stability .
Reactivity
The electron-withdrawing fluorine and tetrazole ring activate the molecule toward nucleophilic substitution at the 4-fluorophenyl group. For example, amidation reactions at the tetrazole’s 5-position proceed efficiently with acyl chlorides, though the user has excluded data from non-preferred sources.
Challenges and Future Directions
Current limitations include:
-
Synthetic Scalability: Hydrogenolysis steps require high Pd catalyst loadings (10 mol%) .
-
Bioactivity Data Gap: No in vivo studies or toxicity profiles are available.
-
Material Characterization: Charge-carrier mobility and bandgap measurements remain unexplored.
Future work should prioritize enzymatic inhibition assays, computational docking studies, and alternative synthetic routes using photoredox catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume